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Introduction and Rationale

Pemigatinib is a selective small-molecule tyrosine kinase inhibitor of fibroblast growth factor receptor
(FGFR 1-3) approved for the treatment of advanced or metastatic cholangiocarcinoma with FGFR2 fusions
or rearrangements. [1] Despite its clinical efficacy, Pemigatinib faces significant biopharmaceutical
challenges as a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting pH-dependent
solubility with high permeability but poor aqueous solubility at physiological pH (approximately 0.144
mg/mL). [2] [3] This limited solubility constrains its oral bioavailability and contributes to high
pharmacokinetic variability, necessitating advanced formulation strategies to optimize its therapeutic

potential.

Supersaturable Self-Nanoemulsifying Drug Delivery Systems (sSNEDDS) represent an innovative
approach to overcome these limitations. These systems combine the advantages of conventional SNEDDS—
which form transparent oil-in-water nanoemulsions with droplet sizes of 20-100 nm upon aqueous dilution—
with supersaturation technology to enhance and maintain drug concentration beyond its equilibrium

solubility. [2] [4] The incorporation of precipitation inhibitors (PIs) such as hydrophilic polymers prevents
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drug crystallization, maintaining a metastable supersaturated state that enhances gastrointestinal absorption.

This technical approach addresses the key limitations of conventional SNEDDS, including drug precipitation

in the gastrointestinal tract and the need for high surfactant concentrations that may cause gastric irritation.

[2]

Formulation Composition and Optimization

Excipient Screening and Selection

The development of Pemigatinib sSSNEDDS begins with systematic screening of excipients based on their

solubilization capacity and emulsification efficiency.

Oil Phase Screening: Captex 300 demonstrated the maximum solubility for Pemigatinib among
various oils tested, including Capmul MCM, Captex 2000, Miglynol 812, Capryol PGMC, sunflower
oil, peppermint oil, oleic acid, and castor oil. [2] The selection of Captex 300 as the primary oil phase

is based on its optimal drug loading capacity and compatibility with other formulation components.

Surfactant Selection: Kolliphor RH 40 was identified as the optimal surfactant due to its balanced
hydrophilicity-lipophilicity and superior emulsification ability. [2] This surfactant plays a critical role
in forming and stabilizing the nanoemulsion interface, with its high hydrophilic-lipophilic balance

(HLB) value facilitating rapid dispersion in aqueous media.

Co-surfactant Optimization: Transcutol HP was selected as the co-surfactant based on its
solubilization potential and ability to enhance emulsification by reducing interfacial tension. [2] The
combination of Kolliphor RH 40 and Transcutol HP creates an optimal microenvironment for

Pemigatinib solubilization and nanoemulsion formation.

Precipitation Inhibitor: Hydroxypropyl methylcellulose (HPMC K4M) at 5% concentration was
identified as the optimal precipitation inhibitor, providing effective supersaturation maintenance
with increased self-emulsification time. [2] HPMC functions by inhibiting crystal nucleation and

growth through molecular interactions with drug molecules and modulation of medium viscosity.
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Formulation Optimization Design

The composition of oil, surfactant, and co-surfactant was optimized using phase diagrams and further
refined through simplex-lattice design, a statistical mixture design approach particularly suitable for
formulation optimization. [2] This design allowed for systematic variation of component ratios while
evaluating critical response variables, including droplet size, polydispersity index (PDI), emulsification time,
and drug release profile. The association between response variables and influencing factors was described
by multiple linear regression analysis, with optimum levels determined using Derringer's desirability

function. [2]

Table 1: Optimized Composition of Pemigatinib sSNEDDS

Component Function Optimal Concentration Specific Grade
Captex 300 Oil phase 25-30% -
Kolliphor RH 40 Surfactant 40-45% -
Transcutol HP Co-surfactant 25-30% -
HPMC K4M Precipitation inhibitor 5% -
Pemigatinib Active ingredient 13.5 mg equivalent -

Table 2: Critical Quality Attributes of Optimized Pemigatinib sSSNEDDS

Parameter Result Methodology

Droplet size range 166.78 + 3.14 t0 178.86 + 1.24 nm Dynamic light scattering
Polydispersity index 0.212 - 0.256 Dynamic light scattering
(PDI)

Emulsification time < 15 seconds Visual observation in

physiological fluids
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Parameter Result Methodology

Percent 99.12 + 0.46% UV-spectroscopy at 638 nm
transmittance

Viscosity 574 + 26 centipoises Rheometer

Drug release profile Significantly faster than pure drug and Dissolution testing
conventional SNEDDS

Preparation Protocol

Equipment and Material Requirements

e Equipment: Analytical balance, magnetic stirrer with hot plate, water bath, sonicator, homogenizer
(optional), pH meter, vacuum desiccator

e Materials: Pemigatinib (API), Captex 300, Kolliphor RH 40, Transcutol HP, HPMC K4M, organic
solvents (methanol, ethanol)

Step-by-Step Manufacturing Procedure

¢ Drug Solubilization: Accurately weigh 13.5 mg of Pemigatinib per dosage unit and dissolve in a
minimal quantity of a volatile organic solvent (methanol or ethanol) to facilitate uniform distribution

throughout the formulation. [5]

¢ Qil-Surfactant Mixture Preparation: Combine Captex 300 (25-30%), Kolliphor RH 40 (40-45%),
and Transcutol HP (25-30%) in a glass vial. Mix thoroughly using a magnetic stirrer at 500 rpm for 10

minutes until a homogeneous mixture is obtained. [2]

¢ Drug Incorporation: Gradually add the drug solution to the oil-surfactant mixture while maintaining

continuous stirring at 40°C to ensure uniform distribution and facilitate solvent evaporation. [2]

e Precipitation Inhibitor Addition: Slowly incorporate HPMC K4M (5% w/w of total formulation) to

the mixture while increasing stirring speed to 1000 rpm. Continue mixing for 20-30 minutes until a
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clear, homogeneous preparation is achieved. [2]

¢ Solvent Removal: Place the formulation in a vacuum desiccator at room temperature for 2 hours to

ensure complete removal of residual organic solvents. [2]

e Final Homogenization: Subject the final formulation to gentle sonication for 5 minutes in a bath

sonicator to eliminate any entrapped air bubbles and ensure product uniformity. [2]

o Packaging and Storage: Transfer the final sSSNEDDS formulation to amber glass vials and store under

controlled room temperature conditions (25°C/60% RH) protected from light. [2]

Characterization Methods and Protocols

Physicochemical Characterization

¢ Droplet Size and Size Distribution: Determine droplet size, polydispersity index (PDI), and zeta
potential using dynamic light scattering (DLS) with a Malvern Zetasizer. Dilute the sSSNEDDS
formulation 100-fold with distilled water before measurement. Perform analysis in triplicate at 25°C.

[2] PDI values below 0.3 indicate a monodisperse population essential for consistent performance.

e Morphological Analysis: Examine nanoemulsion droplet morphology using Transmission Electron
Microscopy (TEM). Dilute the formulation 100-fold with distilled water, place a drop on a copper
grid, and stain with 2% phosphotungstic acid before visualization. [2] This confirms spherical droplet

morphology and absence of aggregation.

e Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the physical
state of Pemigatinib within the formulation. Use sealed aluminum pans with a heating rate of
10°C/min under nitrogen purge from 25°C to 300°C. The absence of Pemigatinib melting endotherm

confirms drug amorphization. [2]

e FTIR Spectroscopy: Conduct Fourier Transform Infrared Spectroscopy using the KBr pellet
method with scans from 4000-400 cm™! at 4 cm™! resolution to investigate potential drug-excipient

interactions. [2]
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In Vitro Performance Evaluation

o Self-Emulsification Efficiency: Assess by diluting 1 mL of sSSNEDDS in 500 mL of distilled water
and various physiological media (0.1N HCI, phosphate buffer pH 6.8) under gentle agitation (50 rpm)

at 37°C. Record the time for complete dispersion and percentage transmittance at 638 nm. [2]

e In Vitro Drug Release Studies: Conduct dissolution testing using USP Apparatus II (paddle method)
at 50 rpm in 900 mL of different dissolution media (0.1N HCI, pH 4.5 acetate buffer, pH 6.8 phosphate
buffer) maintained at 37°C. Withdraw samples at predetermined time intervals and analyze using
validated HPLC methods. Compare release profiles against pure drug suspension and conventional

SNEDDS. [2] [5]

e Supersaturation Maintenance: Evaluate the precipitation inhibition capability by diluting the
formulation in appropriate aqueous media and monitoring drug concentration over time (up to 24
hours). Sample aliquots at predetermined intervals, filter through 0.1pm membrane filters, and

quantify drug content using HPLC. [2]

The FGFR signaling pathway targeted by Pemigatinib and the mechanism of sSSNEDDS can be visualized as

follows:
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Diagram 1: FGFR Signaling Pathway and Pemigatinib Mechanism of Action - This diagram illustrates the
FGFR signaling pathway in tumor cells that pemigatinib targets, showing how it competitively inhibits

FGEFR to block downstream signaling cascades that drive tumor proliferation and survival.

Stability Assessment Protocol

Accelerated Stability Studies

Conduct accelerated stability studies according to ICH guidelines to evaluate the physical and chemical

stability of Pemigatinib sSNEDDS under various stress conditions. [2]
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e Storage Conditions: Store sealed SSNEDDS formulations at:

o 5°C + 3°C (refrigerated condition)
o 25°C + 2°C/60% * 5% RH (controlled room temperature)
o 40°C x 2°C/75% = 5% RH (accelerated condition)

o Testing Intervals: Analyze samples at 0, 1, 3, and 6 months for:

o Physical appearance (clarity, phase separation, precipitation)

o Drug content (HPLC analysis)

o Droplet size, PDI, and zeta potential

o Emulsification time and percent transmittance
o In vitro drug release profile

Stability Acceptance Criteria

Establish the following acceptance criteria for stability evaluation:

¢ Physical Stability: No phase separation, precipitation, or significant change in visual appearance

e Chemical Stability: Drug content maintained within 90-110% of initial concentration

e Performance Stability: No significant change in droplet size (<20% increase), PDI (<0.3),
emulsification time (<20 seconds), or drug release profile

Table 3: Stability Testing Conditions and Evaluation Parameters

Test Condition Duration Evaluation Parameters Acceptance Criteria

5°C £ 3°C 0,1,3,6 Appearance, drug content, droplet No significant changes from
months size, drug release initial specifications

25°C £2°C/60% 0,1, 3,6 Appearance, drug content, droplet All parameters within 90-

+ 5% RH months size, PDI, zeta potential, drug 110% of initial values

release
40°C £ 2°C/75% 0,1,3,6 Appearance, drug content, droplet No phase separation or
+ 5% RH months size, PDI, emulsification time precipitation; drug content

>90%
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In Vivo Performance and Pharmacokinetics

The pharmacokinetic profile of Pemigatinib sSSNEDDS was evaluated in comparative studies against pure
drug suspension in animal models. The sSNEDDS formulation demonstrated significantly enhanced

biopharmaceutical performance with improved absorption characteristics. [5]

Table 4: Pharmacokinetic Parameters of Pemigatinib sSSNEDDS vs. Pure Drug Suspension

Pharmacokinetic Pemigatinib Pure Drug Statistical
Parameter sSNEDDS Suspension Significance
Cmax (ng/mL) 3.52+0.13 2.82+0.42 P <0.05
Tmax (h) 1.50 £ 0.01 2.50+0.03 P <0.05
AUCO-t (ng-h/mL) 22.5+254 13.3+1.85 P <0.05
AUCO-o (ng-h/mL) 25.8+2.12 15.2 £ 2.05 P <0.05

t1/2 (h) 12.5 +1.25 14.8 + 1.42 P <0.05
Relative Bioavailability 169% 100% (reference) -

Key findings from pharmacokinetic studies include:

e Enhanced Absorption: The 25% increase in Cmax and reduced Tmax with sSSNEDDS indicate more

rapid and efficient drug absorption compared to conventional formulation. [5]

e Improved Exposure: The significant increase in AUC values (69% higher for sSNEDDS)

demonstrates enhanced systemic exposure, translating to improved bioavailability. [5]

e Optimized Disposition: The slightly decreased elimination half-life suggests altered disposition

kinetics potentially due to modified release characteristics. [5]

The experimental workflow for developing and evaluating Pemigatinib sSNEDDS is summarized below:
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Diagram 2: sSNEDDS Development Workflow - This diagram outlines the systematic approach for
developing Pemigatinib sSNEDDS, progressing from initial excipient screening through formulation

optimization, comprehensive characterization, and final in vivo evaluation.

Conclusion and Technical Outlook

The development of Pemigatinib sSNEDDS represents a viable formulation strategy to overcome the
solubility-limited bioavailability of this important oncology therapeutic. Through systematic optimization
employing quality by design principles and appropriate characterization methodologies, the sSSNEDDS
platform demonstrates significant advantages over conventional formulations. The incorporation of HPMC
K4M as a precipitation inhibitor at 5% concentration effectively maintains supersaturation, while the

optimized lipid-based composition ensures rapid self-nanoemulsification with droplet sizes below 200 nm.

The enhanced in vitro dissolution performance and superior in vivo pharmacokinetic profile position
this formulation as a promising alternative to the current commercial product. Future development work
should focus on translation to solid dosage forms, scale-up manufacturing considerations, and clinical

evaluation to establish therapeutic equivalence or potential superiority in human subjects. The protocols and
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application notes detailed herein provide a comprehensive framework for researchers pursuing similar

formulation strategies for other poorly soluble drug compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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